molecular formula C11H9ClIN B13037852 1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile

1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile

Cat. No.: B13037852
M. Wt: 317.55 g/mol
InChI Key: QJNTVWWYBBTINE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile typically involves the reaction of 4-chloro-2-iodobenzyl chloride with cyclopropane-1-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial production methods for this compound may involve bulk manufacturing processes, including custom synthesis and procurement .

Chemical Reactions Analysis

1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction Reactions: The compound can be reduced to form different products, depending on the reducing agent used.

Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents like DMF, and oxidizing or reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)cyclopropane-1-carbonitrile: This compound lacks the iodine atom, which may affect its reactivity and selectivity.

    1-(4-Iodobenzyl)cyclopropane-1-carbonitrile: This compound lacks the chlorine atom, which may affect its reactivity and selectivity.

The uniqueness of this compound lies in its combination of chlorine and iodine atoms, which confer specific reactivity and selectivity properties .

Properties

Molecular Formula

C11H9ClIN

Molecular Weight

317.55 g/mol

IUPAC Name

1-[(4-chloro-2-iodophenyl)methyl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H9ClIN/c12-9-2-1-8(10(13)5-9)6-11(7-14)3-4-11/h1-2,5H,3-4,6H2

InChI Key

QJNTVWWYBBTINE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=C(C=C2)Cl)I)C#N

Origin of Product

United States

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